N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide
Description
methyl}-2,6-Difluorobenzamide N-{[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a benzylsulfanyl group and at position 2 with a methyl-linked 2,6-difluorobenzamide moiety. The 2,6-difluorobenzamide substituent introduces electron-withdrawing fluorine atoms, which may improve bioavailability and binding affinity through enhanced dipole interactions or steric effects .
Properties
IUPAC Name |
N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S/c18-12-7-4-8-13(19)15(12)16(23)20-9-14-21-22-17(24-14)25-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOKQJWXYJEBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide typically involves the reaction of 5-benzylsulfanyl-1,3,4-oxadiazole with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new therapeutic agents.
Agriculture: It has shown moderate antifungal activity against several plant pathogens, indicating its potential use as an agrochemical.
Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound shares the 1,3,4-oxadiazole core with compounds 7c, LMM5, and 8t, but differs in substituents. Its molecular weight (~382.4 g/mol) is comparable to derivatives in the 375–428 g/mol range .
- The benzylsulfanyl group in the target compound is structurally analogous to the indolylmethyl group in compound 8t, both enhancing lipophilicity. However, the 2,6-difluorobenzamide group distinguishes it from other amide-linked substituents .
- Replacing the oxadiazole oxygen with sulfur (as in the thiadiazole analog from ) reduces polarity and may alter metabolic stability .
Key Observations :
- Antifungal Activity : LMM5, a 1,3,4-oxadiazole with a sulfamoylbenzamide group, shows moderate antifungal activity against C. albicans, suggesting that the target compound’s benzylsulfanyl and fluorinated benzamide groups may enhance or modify this activity .
- Enzyme Inhibition : Compounds with indolylmethyl-oxadiazole cores (e.g., 8q, 8g) exhibit strong α-glucosidase and BChE inhibition. The target compound’s difluorobenzamide group may similarly interact with enzyme active sites .
- Structural Determinants : Electron-withdrawing groups (e.g., fluorine in the target compound) are associated with improved enzyme binding, while bulky substituents (e.g., benzylsulfanyl) may influence selectivity .
Biological Activity
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described with the following chemical formula:
- Molecular Formula : C16H15N3O2S
- Molecular Weight : 345.43 g/mol
The structure features a benzylsulfanyl group and an oxadiazole moiety, which are crucial for its biological activity. The difluorobenzamide component enhances its interaction with various biological targets.
The biological activity of this compound is primarily attributed to:
- Inhibition of Thiol-containing Enzymes : The sulfanyl group may inhibit enzymes that contain thiol groups, impacting metabolic pathways.
- Interaction with Nucleic Acids : The oxadiazole ring can bind to nucleic acids, potentially disrupting their function and leading to antimicrobial and anticancer effects.
Antimicrobial Properties
Research has indicated that derivatives of the compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains including Staphylococcus aureus. The compound showed promising results with MIC values comparable to established antibiotics .
Anticancer Activity
The compound has also been studied for its potential anticancer properties. In vitro studies demonstrated:
- Cell Viability Reduction : The compound significantly reduced cell viability in cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Studies indicate that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies
- Antimicrobial Efficacy Against S. aureus
- Antitumor Activity
Data Summary Table
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzylsulfanyl group at C5 of oxadiazole, difluorobenzamide methyl linkage) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 433.1) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, S–C stretch at ~680 cm⁻¹) .
Advanced Method : Single-crystal X-ray diffraction (XRD) resolves bond angles (e.g., C–S–C ~105°) and torsional conformations in the oxadiazole ring, critical for structure-activity relationship (SAR) modeling .
What biochemical assays are suitable for evaluating its bioactivity?
Basic Research Question
- Enzyme Inhibition : Screen against α-glucosidase (IC₅₀ via UV-Vis at 405 nm) or lipoxygenase (LOX) to assess anti-inflammatory potential .
- Antimicrobial Activity : Use microdilution assays (MIC values against S. aureus or C. albicans) .
Advanced Approach : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD for BChE inhibition) to validate target engagement .
How can structural modifications enhance its bioactivity?
Advanced Research Question
- Substituent Variation : Replace benzylsulfanyl with morpholinosulfonyl groups to improve solubility and enzyme affinity (e.g., 10-fold increase in LOX inhibition) .
- Fluorine Positioning : Introduce meta-fluorine in the benzamide moiety to enhance metabolic stability without altering steric bulk .
Validation : Comparative SAR studies using IC₅₀ values and molecular docking (e.g., AutoDock Vina) correlate substituent effects with binding pocket interactions .
What computational strategies predict its pharmacokinetic properties?
Advanced Research Question
- ADME Prediction : Tools like SwissADME calculate LogP (~3.2) and topological polar surface area (TPSA ~90 Ų) to estimate blood-brain barrier permeability .
- Docking Simulations : Glide/SP docking in CYP3A4 or P-gp models identifies metabolic hotspots (e.g., oxadiazole ring susceptibility to oxidation) .
How to address solubility limitations in in vitro assays?
Basic Research Question
- Co-solvents : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate esters at the benzamide nitrogen for aqueous solubility, enzymatically cleaved in target tissues .
What mechanisms underlie its interaction with biological targets?
Advanced Research Question
- Protein Binding : Hydrogen bonding between the oxadiazole nitrogen and His64 of LOX, confirmed by mutagenesis studies .
- DNA Interaction : Intercalation assays (e.g., ethidium bromide displacement) quantify affinity for nucleic acids, with ∆Tm values >5°C indicating stabilization .
How does crystallographic data inform conformational analysis?
Advanced Research Question
XRD reveals a planar oxadiazole ring (torsion angle <5°) and dihedral angles (~85°) between the benzylsulfanyl and difluorobenzamide groups, explaining steric hindrance in bulky active sites .
What strategies improve metabolic stability in preclinical studies?
Advanced Research Question
- Microsomal Assays : Human liver microsomes (HLM) with LC-MS/MS detect primary metabolites (e.g., sulfoxide derivatives) .
- Deuterium Incorporation : Replace labile hydrogens with deuterium at C2 of oxadiazole to reduce CYP450-mediated degradation .
How to resolve contradictory data in bioactivity studies?
Basic Research Question
- Cross-Validation : Replicate enzyme assays (e.g., LOX) with orthogonal methods (fluorescence vs. UV-Vis) .
- Structural Confirmation : Verify batch purity via ¹⁹F NMR to exclude impurities as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
